An In-Depth Technical Guide to N-(4-Chloropyridin-2-yl)acetamide
An In-Depth Technical Guide to N-(4-Chloropyridin-2-yl)acetamide
Abstract
N-(4-Chloropyridin-2-yl)acetamide is a substituted pyridine derivative of significant interest in contemporary chemical research, particularly within the fields of medicinal chemistry and drug development. Its structure, featuring a reactive chloropyridine core coupled with an acetamide group, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, reliable synthetic methodologies, and established applications, designed for researchers, chemists, and drug development professionals. We will delve into its structural elucidation via modern spectroscopic techniques, provide a detailed and reproducible experimental protocol for its synthesis, and explore its role as a key building block in the development of targeted therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research. N-(4-Chloropyridin-2-yl)acetamide is a solid at room temperature, and its identity and purity are unequivocally confirmed through a combination of spectroscopic methods.
Core Chemical Structure and Properties
The molecule consists of a pyridine ring substituted at the 2-position with an acetamide group (-NHCOCH₃) and at the 4-position with a chlorine atom. This arrangement of functional groups dictates its reactivity and potential as a scaffold in chemical synthesis.
The structural and key physicochemical data are summarized below:
| Property | Value | Source |
| IUPAC Name | N-(4-chloropyridin-2-yl)acetamide | [1] |
| Synonyms | 2-Acetamido-4-chloropyridine | [1] |
| CAS Number | 245056-66-0 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O | [1][2] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 134-138 °C | |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate. Sparingly soluble in water. |
Structural Analysis
The confirmation of the N-(4-Chloropyridin-2-yl)acetamide structure is a critical quality control step following synthesis. The causality behind spectral interpretation is key to this validation.
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¹H NMR (Proton Nuclear Magnetic Resonance): In a typical solvent like CDCl₃, the proton spectrum would exhibit characteristic signals. A singlet around δ 2.2 ppm corresponds to the three protons of the methyl group (-CH₃). The aromatic region would show three distinct signals for the pyridine ring protons. The proton at the 5-position (adjacent to the chloro and amino groups) would appear as a doublet, while the protons at the 3- and 6-positions would also show their respective couplings. A broad singlet, typically further downfield, represents the amide proton (-NH).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides further confirmation, showing distinct peaks for the methyl carbon, the carbonyl carbon of the amide, and the five unique carbons of the chloropyridine ring.
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IR (Infrared) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the secondary amide. A sharp peak in the region of 3250-3350 cm⁻¹ indicates the N-H stretch of the amide group.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M]⁺ at m/z ≈ 170 and a characteristic [M+2]⁺ peak at m/z ≈ 172 with an intensity ratio of approximately 3:1, which is the isotopic signature of a molecule containing one chlorine atom.
Synthesis and Mechanistic Insights
The most common and reliable method for preparing N-(4-Chloropyridin-2-yl)acetamide is through the direct acylation of its corresponding amine precursor, 2-Amino-4-chloropyridine.
Synthetic Route: Acylation of 2-Amino-4-chloropyridine
This reaction involves the nucleophilic attack of the amino group of 2-Amino-4-chloropyridine on an acylating agent, typically acetic anhydride or acetyl chloride.
Caption: Synthesis workflow for N-(4-Chloropyridin-2-yl)acetamide.
Mechanistic Considerations
The choice of reagents and conditions is dictated by the reaction mechanism. The nitrogen of the amino group on the pyridine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating acetate as a leaving group.
A non-nucleophilic base, such as pyridine or triethylamine, is often included. Its role is crucial: it neutralizes the acetic acid byproduct formed during the reaction.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction, thereby driving the equilibrium towards the desired amide product.
Experimental Protocol: A Self-Validating System
This protocol provides a detailed, step-by-step methodology for synthesis and validation.
Materials:
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2-Amino-4-chloropyridine (1.0 eq)
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Acetic Anhydride (1.2 eq)
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Pyridine (Anhydrous, as solvent and base)
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Deionized Water
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Ethyl Acetate
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Hexanes
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-4-chloropyridine (1.0 eq).
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Solvent Addition: Add anhydrous pyridine via syringe. Stir the mixture at room temperature until the starting material fully dissolves.
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Reagent Addition: Cool the flask to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise over 15 minutes. Causality Note: The slow, cooled addition is to control the exothermic nature of the acylation reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase until the starting amine spot is consumed.
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Workup: Once complete, carefully pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.
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Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove excess pyridine and acetic acid.
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Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield the final product as a white crystalline solid.
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Validation: Dry the purified product under vacuum. Confirm its identity and purity (>98%) using ¹H NMR, IR, and melting point analysis as described in Section 1.2.
Applications in Research and Development
N-(4-Chloropyridin-2-yl)acetamide is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups, which allows for further chemical modifications. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr), and the amide group can be hydrolyzed or otherwise modified.
Role in Medicinal Chemistry
This compound serves as a key building block for the synthesis of biologically active molecules. The 2-acetamidopyridine scaffold is a common feature in many pharmaceutical agents. The 4-chloro position provides a convenient handle to introduce diverse functionalities, enabling the exploration of a wide chemical space during drug discovery campaigns. For instance, it can be a precursor in the synthesis of more complex heterocyclic systems which are often pursued for their potential as kinase inhibitors or receptor modulators.[4]
Precursor to Other Synthetic Intermediates
N-(4-Chloropyridin-2-yl)acetamide is a precursor for synthesizing other useful pyridine derivatives. The chlorine can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to generate a library of 4-substituted-2-acetamidopyridines. This modular approach is highly efficient in lead optimization phases of drug development.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
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Hazard Summary: This compound is an irritant. Avoid contact with eyes, skin, and clothing. Avoid inhalation of dust.
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling.
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Handling: Use in a well-ventilated area or a chemical fume hood.[5]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[5]
Conclusion and Future Outlook
N-(4-Chloropyridin-2-yl)acetamide is a fundamentally important molecule whose utility is well-established in synthetic organic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its chloro- and acetamido- groups ensure its continued use as a valuable building block. Future applications will likely see this intermediate incorporated into the synthesis of novel targeted protein degraders and covalent inhibitors, areas of intense current interest in drug discovery. The continued exploration of new reactions to modify the pyridine core will further expand its utility for researchers and scientists pushing the boundaries of chemical synthesis and therapeutic innovation.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22832129, N-(4-Chloropyridin-2-yl)acetamide. Available at: [Link]
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CP Lab Safety (n.d.). N-(4-Chloropyridin-2-yl)acetamide, min 98%. Available at: [Link]
- Google Patents (n.d.). Process for preparing 2-amino-5-chloropyridine.
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Pearson+ (n.d.). What is the role of pyridine in the acylation of amino acids?. Available at: [Link]
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AcrosPharmatech (n.d.). 6-Chloro-2-isopropyl-1H-benzo[d]imidazole. Available at: [Link]
- Google Patents (n.d.). Monocyclic pyridine derivative.
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